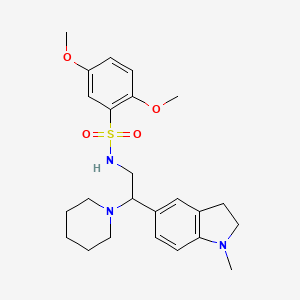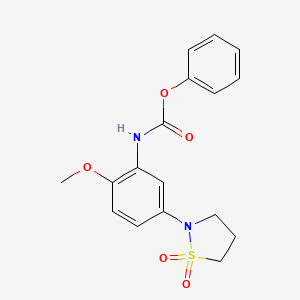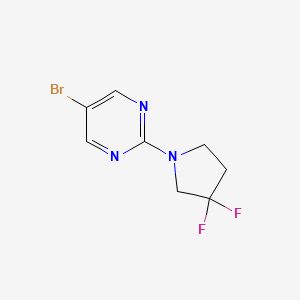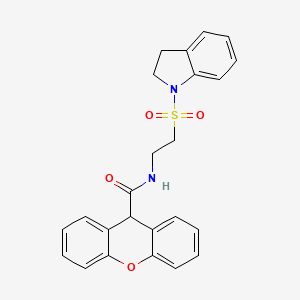![molecular formula C11H18O2 B2865877 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol CAS No. 2287335-39-9](/img/structure/B2865877.png)
4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework with an oxygen atom incorporated into one of the rings, making it a member of the oxabicyclo family. The presence of the spiro linkage, where two rings are connected through a single atom, adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the molecule .
Aplicaciones Científicas De Investigación
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism by which Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: Another spirocyclic compound with a different ring size and structure.
Bicyclo[1.1.1]pentane: A bicyclic compound with a highly strained structure.
Cubane: A cubic-shaped molecule with unique chemical properties.
Bicyclo[2.2.2]octane: A bicyclic compound with a larger ring system.
Uniqueness
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol stands out due to its specific spiro linkage and the presence of an oxygen atom in the bicyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-8-4-7-13-10(8)11(9)5-2-1-3-6-11/h8-10,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUUZCIUWPSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C3C2OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)




![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2865807.png)


![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865814.png)


